1-Bromo-3-chloropropane

Vue d'ensemble

Description

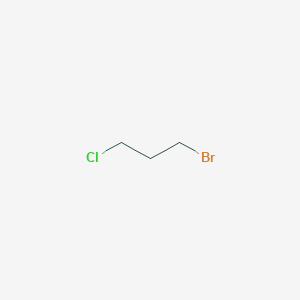

1-Bromo-3-chloropropane (C₃H₆BrCl, molecular weight: 157.44 g/mol, CAS: 109-70-6) is a halogenated alkane characterized by a three-carbon chain with bromine and chlorine atoms at terminal positions. It is a colorless liquid with a boiling point of 144–145°C and is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform .

This compound is widely employed in organic synthesis as an alkylating agent, particularly in the preparation of pharmaceuticals, polymers, and bioactive molecules . Notably, it serves as a less toxic alternative to chloroform in RNA isolation protocols, demonstrating comparable efficacy in separating RNA from DNA and proteins . However, its use requires caution due to its classification by the International Agency for Research on Cancer (IARC) as Group 2B ("possibly carcinogenic to humans"), based on evidence of carcinogenicity in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloropropane is synthesized through the free-radical addition of hydrogen bromide to allyl chloride. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves reacting allyl chloride with hydrogen bromide in the presence of catalysts such as paraldehyde or benzaldehyde at temperatures ranging from 60°C to 35°C . The resulting product is then separated from other reaction by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-chloropropane undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound is highly electrophilic due to the presence of halogen atoms, making it susceptible to nucleophilic substitution reactions.

Elimination Reactions: At high temperatures or in the presence of strong acids or bases, this compound can undergo elimination reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as cyanide ions, which can displace the bromine atom to form gamma-chlorobutyronitrile.

Elimination Reactions: Strong bases such as sodium hydroxide can facilitate the elimination of hydrogen bromide from the compound.

Major Products:

Gamma-Chlorobutyronitrile: Formed through the nucleophilic substitution of the bromine atom by cyanide ions.

Alkenes: Formed through elimination reactions.

Applications De Recherche Scientifique

Chemical Intermediate in Pharmaceuticals

1-Bromo-3-chloropropane is primarily utilized as a chemical intermediate in the synthesis of various pharmaceuticals. It serves as a precursor for the production of:

- Antidepressants and Antipsychotics : BCP is involved in synthesizing drugs like fluphenazine and trazodone, which are used to treat mood disorders and psychotic conditions .

- Antianxiety Agents : The compound is integral to the production of medications that help manage anxiety disorders .

- Local Anaesthetics : BCP is also used in the synthesis of local anesthetics, which are critical for pain management during medical procedures .

Table 1: Pharmaceuticals Synthesized from this compound

| Drug Type | Example Drugs |

|---|---|

| Antidepressants | Fluphenazine, Trazodone |

| Antipsychotics | Perphenazine, Opipramol |

| Antianxiety Agents | Diazepam, Lorazepam |

| Local Anaesthetics | Procaine |

Laboratory Applications

In laboratory settings, this compound has emerged as a safer alternative to traditional solvents like chloroform. It is particularly noted for its effectiveness in:

- RNA Isolation : BCP can replace chloroform in RNA extraction protocols, requiring only half the volume while being less toxic . This property makes it advantageous for molecular biology applications.

Table 2: Comparison of BCP and Chloroform for RNA Isolation

| Property | This compound | Chloroform |

|---|---|---|

| Toxicity | Lower | Higher |

| Volume Required | Half | Standard |

| Phase Separation Efficiency | Equivalent | High |

Industrial Applications

Beyond pharmaceuticals, this compound is used in various industrial applications:

- Synthesis of Herbicides and Pesticides : BCP acts as an intermediate for producing gamma-chlorobutyronitrile, which is vital in manufacturing agrochemicals .

- Chemical Manufacturing : It is employed in synthesizing other organic compounds, including dialkylaminopropyl chlorides .

Safety and Environmental Considerations

Despite its utility, this compound poses certain health risks. Studies have indicated potential carcinogenic effects based on inhalation exposure in animal models . Therefore, handling this compound requires caution:

- Safety Precautions : Proper ventilation and protective equipment are essential when working with BCP to mitigate inhalation risks .

- Environmental Impact : BCP is harmful to aquatic life and should be handled with care to prevent environmental contamination .

Case Studies and Research Findings

A significant body of research has been conducted on the implications of using this compound. Notable findings include:

- A study demonstrated that inhalation exposure led to increased incidences of lung tumors in male mice, highlighting its potential carcinogenicity .

- Research comparing BCP with chloroform indicated that BCP could perform equally well as a phase-separation agent while being less toxic .

Table 3: Summary of Research Findings on this compound

| Study Focus | Findings |

|---|---|

| Carcinogenicity | Increased lung tumors in mice |

| RNA Isolation Efficiency | Comparable performance to chloroform |

| Toxicological Profile | Lower toxicity compared to traditional solvents |

Mécanisme D'action

1-Bromo-3-chloropropane acts as an alkylating agent, introducing alkyl groups into various molecules. This process involves the formation of covalent bonds between the compound and nucleophilic sites on target molecules . The molecular targets include nucleophilic centers such as amines, thiols, and hydroxyl groups, which participate in the substitution reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Key Compounds for Comparison:

- 1-Bromo-4-chlorobutane (C₄H₈BrCl)

- 1,3-Dibromopropane (C₃H₆Br₂)

- 1,4-Dibromobutane (C₄H₈Br₂)

- 1-Bromo-1,2-dichloropropane (C₃H₅BrCl₂)

Reactivity in Alkylation Reactions

- 1-Bromo-3-chloropropane exhibits moderate reactivity in nucleophilic substitution (Sₙ2) reactions due to the electron-withdrawing effects of both halogens. For example, it achieves >70% yields in synthesizing intermediates for dopamine receptor ligands and antifungal triazoles .

- 1-Bromo-4-chlorobutane (longer alkyl chain) shows similar reactivity but may lead to different regioselectivity or steric effects. For instance, it produces distinct intermediates in flavone derivative synthesis compared to this compound .

- 1,3-Dibromopropane (two bromine atoms) is more reactive, favoring disubstitution. In quinazolidinone alkylation, replacing this compound with 1,3-dibromopropane increases disubstituted byproduct yields by 20–30% .

Byproduct Formation

- The chlorine atom in this compound reduces symmetry, minimizing disubstituted byproducts compared to symmetric dihalides like 1,4-dibromobutane .

Toxicity and Handling

- Inhalation studies in rodents link it to hepatocellular carcinoma and leukemia .

- 1,3-Dibromopropane poses higher acute toxicity and environmental risks, necessitating specialized disposal .

- 1-Bromo-1,2-dichloropropane , though less studied, is predicted to exhibit neurotoxic effects based on structural analogs .

Activité Biologique

1-Bromo-3-chloropropane (BCP) is a halogenated organic compound with significant biological activity, particularly concerning its carcinogenic potential and effects on various biological systems. This article synthesizes findings from diverse studies, focusing on its toxicological profile, carcinogenicity, and potential mechanisms of action.

This compound is primarily used as an intermediate in chemical synthesis and as a solvent in various industrial applications. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable in organic chemistry.

Toxicological Profile

Acute Toxicity:

this compound exhibits moderate acute oral toxicity. The lethal dose (LD50) in rats has been reported between 1300 and 2000 mg/kg for males and 800 to 1300 mg/kg for females . Signs of toxicity include decreased locomotor activity and other behavioral changes.

Chronic Toxicity:

Chronic exposure studies indicate that inhalation of BCP can lead to significant health issues. For instance, a study involving mice exposed to various concentrations (0, 25, 100, and 400 ppm) for two years reported a dose-dependent increase in the incidence of bronchioloalveolar adenomas and carcinomas .

Carcinogenicity Studies

Research has consistently highlighted the carcinogenic potential of this compound. Notable findings include:

- Mouse Studies: In a two-year inhalation study, male mice exposed to BCP demonstrated a statistically significant increase in tumors, including bronchioloalveolar adenomas and squamous cell papillomas of the forestomach. The incidence rates were notably higher at elevated exposure levels (100 ppm and 400 ppm), with P-values indicating strong statistical significance (P < 0.01) for tumor development .

- Rat Studies: Similar results were observed in rats, where chronic inhalation exposure led to an increase in hepatocellular adenomas and carcinomas. The study reported that survival rates were significantly affected at the highest exposure levels .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Genotoxicity: BCP has shown potential genotoxic effects in vitro, including the induction of chromosomal aberrations in cultured cells . This suggests that BCP may interact with DNA, leading to mutations that contribute to its carcinogenic properties.

- Metabolic Activation: Metabolic studies indicate that BCP may undergo biotransformation processes that enhance its reactivity with cellular macromolecules, potentially leading to the formation of reactive intermediates capable of causing cellular damage .

- Target Organ Toxicity: The liver and reproductive organs are identified as primary targets for BCP toxicity. Repeated exposure has been linked to liver hypertrophy and reproductive system alterations such as seminiferous tubular atrophy in male rats .

Case Studies

Several case studies have documented the effects of occupational exposure to BCP:

- Occupational Health Reports: Workers exposed to BCP have reported increased incidences of respiratory issues and other systemic effects associated with chronic inhalation exposure. These findings underscore the importance of monitoring exposure levels in industrial settings .

Summary of Research Findings

| Study Type | Species | Exposure Duration | Key Findings |

|---|---|---|---|

| Inhalation Study | Mice | 2 years | Increased bronchioloalveolar adenomas/carcinomas |

| Inhalation Study | Rats | 2 years | Increased hepatocellular adenomas/carcinomas |

| Genotoxicity Study | Cultured Cells | N/A | Induction of chromosomal aberrations |

| Occupational Study | Workers | Chronic | Respiratory issues linked to exposure |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 1-bromo-3-chloropropane, and how do reaction conditions influence yield?

- This compound is primarily synthesized via the free-radical addition of anhydrous hydrogen bromide (HBr) to allyl chloride. This method is scalable for industrial and laboratory use, with reaction parameters such as temperature, catalyst presence, and reactant purity critical for optimizing yield. Impurities or side reactions (e.g., competing halogenation pathways) should be monitored via gas chromatography (GC) .

Q. What physicochemical properties are critical for handling and experimental design with this compound?

- Key properties include a boiling point of 144–145°C, density of 1.592 g/cm³, and high volatility. Its low water solubility and miscibility with organic solvents (e.g., ethanol, ether) necessitate proper ventilation and containment to avoid inhalation exposure. The compound’s stability under standard lab conditions is high, but it decomposes upon heating, releasing toxic gases like HBr .

Q. How can researchers detect and quantify this compound residues in pharmaceutical intermediates?

- Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. For example, bonded polyethylene glycol stationary phases achieve separation with a detection limit of 5 ppm. In environmental samples (air), absorption on carbochrome C followed by GC analysis detects concentrations as low as 0.01 mg/m³ .

Q. What safety protocols are essential for laboratory handling of this compound?

- Use fume hoods, nitrile gloves, and respiratory protection (e.g., N95 masks). Avoid ignition sources due to flammability (flash point: 81°C). Emergency procedures include immediate rinsing of exposed skin/eyes and oxygen administration for inhalation exposure. Chronic handling requires monitoring for hepatic/renal toxicity .

Advanced Research Questions

Q. How do chronic inhalation studies in rodents inform carcinogenicity risk assessments of this compound?

- In 2-year inhalation studies, F344 rats and B6C3F1 mice developed dose-dependent malignancies (e.g., bronchioloalveolar carcinoma, hepatocellular carcinoma). Experimental designs typically use concentrations of 0–300 ppm, 6 hours/day, 5 days/week. Histopathology reveals hyperplasia and metaplasia in respiratory and hepatic tissues, supporting mechanistic links to carcinogenesis .

Q. What evidence supports the classification of this compound as a Group 2B carcinogen, and where are data gaps?

- The IARC classification (Group 2B, "possibly carcinogenic to humans") relies on sufficient animal evidence and mechanistic data (e.g., altered cell proliferation, chronic inflammation). However, no human epidemiological studies exist, and in vivo genotoxicity results are conflicting: negative for micronucleus formation in mice but positive in bacterial assays (Ames test) .

Q. How do researchers reconcile contradictions between in vitro and in vivo genotoxicity data for this compound?

- While in vitro assays (e.g., HepG2 cells) show DNA damage at 1–30 µM, in vivo studies (28-day oral gavage in mice) found no gpt mutations. This discrepancy may arise from metabolic differences (e.g., detoxification pathways in vivo) or tissue-specific effects. Follow-up studies should integrate pharmacokinetic modeling and multi-omics profiling .

Q. What mechanistic pathways explain this compound’s carcinogenicity in distal organs despite respiratory exposure?

- After inhalation, the compound distributes systemically, with detected levels in plasma (~15 nmol/mL), kidney (~100 nmol/g), and testis (~30 nmol/g) in rats. Proposed mechanisms include oxidative stress, lipid peroxidation, and secondary inflammation-mediated carcinogenesis. Dose-dependent hyperplasia in non-respiratory tissues (e.g., liver) supports this .

Q. What are the environmental persistence and degradation pathways of this compound?

- Atmospheric degradation occurs via reaction with hydroxyl radicals (half-life: ~18 days). In soil, high mobility (Koc = 63) and slow biodegradation (3% biochemical oxygen demand in 5 days) suggest potential groundwater contamination. No natural sources are reported, but industrial emissions are documented near production facilities .

Q. How can quantum-chemical modeling predict the thermal decomposition kinetics of this compound?

- Computational studies (e.g., MN15/6-311++G(3df,3pd)) identify HBr elimination as the primary pathway. Rate constants follow Arrhenius behavior: k∞ = 6.1 × 10¹³ exp(−57.2 kcal/mol/RT) s⁻¹. These models guide safe storage protocols and reactor design to mitigate hazardous decomposition .

Q. Methodological Considerations

- Experimental Design : Use species/strain-specific models (e.g., F344 rats) and include recovery groups to assess reversibility of non-neoplastic lesions .

- Analytical Validation : Calibrate GC-MS with internal standards (e.g., deuterated analogs) to account for matrix effects in pharmaceutical residue analysis .

- Dose Selection : For toxicity studies, align concentrations with occupational exposure limits (e.g., 0.01–0.1 ppm) and include a no-observed-adverse-effect level (NOAEL) .

Propriétés

IUPAC Name |

1-bromo-3-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFESCIUQSIBMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl, Array | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051565 | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-3-chloropropane appears as a colorless liquid. Insoluble in water and denser than water. May be toxic by inhalation, ingestion or skin absorption. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 1-bromo-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

143.3 °C @ 760 MM HG, 143.3 °C | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

57 °C | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in alc, ether, chloroform, SOL IN METHANOL, Soluble in oxygenated and chlorinated solvents., In water = 2240 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 0.224 | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.5969 @ 20 °C/4 °C, Relative density (water = 1): 1.6 | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.4 | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6.38 [mmHg], Vapor pressure, kPa at 25 °C: 0.85 | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

The present study examines how variations in position, number, and type of halogen substituents affect renal and testicular necrosis, renal and testicular DNA damage, and the tissue distribution of the halogenated propanes. Groups of five male MOL:WIST rats were given single ip injections, ranging from 85 to 3000 um/kg of 1,2-dibromo-3-chloropropane (DBCP), 1,2,3-tribromopropane (TBP), 1,3-dichloro-2-bromopropane (DB2CP), or 1-bromo-2,3-dichloropropane (B2,3DCP), 1,3-dibromopropane, 1,2-dibromopropane, 1,2,3-trichloropropane or 1-bromo-3-chloropropane. The most potent in causing organ damage in both kidney and testes were DBCP and TBP. DB2CP was less organ toxic than DBCP or TBP, but induced more organ damage than B2,3DCP and DC2BP. The ability of the halogenated propanes to induce DNA damage in vivo correlated well with their ability to induce organ damage. However, DNA damage occurred at lower doses and after a shorter period of exposure. DNA damage may be an initial event in the development of organ necrosis by halogenated propanes in general. Testicular DNA damage induced by the halogenated propanes in vivo correlated well with the DNA damage observed in isolated testicular cells in vitro, showing that toxicity was due to in situ activation. The findings established a good relationship between in vivo organ necrogenic effects and DNA damage for a series of halogenated propanes. Both the type, the number, and the position of the halogens affected the toxic potential. The most toxic of the halogenated propanes contained three halogens with at least two vicinal bromines. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

109-70-6 | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1-bromo-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA4WR2LS00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58.90 °C, -58.9 °C | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-BROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1665 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.